molecular formula C7H13NO2 B3112991 (2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid CAS No. 1932347-35-7

(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid

Cat. No.: B3112991
CAS No.: 1932347-35-7
M. Wt: 143.18
InChI Key: ZCTCGHJSSSKJHU-RITPCOANSA-N
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Description

(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18. The purity is usually 95%.
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Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are key in the production of biorenewable chemicals, serving as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes. However, at certain concentrations, they become inhibitory to these microbes, impacting yield and titer negatively. This inhibitory effect is also why some carboxylic acids are used as food preservatives. Understanding the mechanisms behind this inhibition can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Influence of Metals on Electronic Systems of Ligands

Carboxylic acids play a crucial role in studying the influence of metals on the electronic systems of biologically important ligands. Research has shown how selected metals can alter the electronic systems of molecules such as benzoic and 2-hydroxybenzoic acids, among others. Understanding these interactions can predict the reactivity and stability of complex compounds, which is essential in designing drugs and other chemical products (Lewandowski et al., 2005).

Extraction and Recovery of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is vital in producing bio-based plastics and other organic acids. Research in solvent developments for LLX highlights the use of new solvents like ionic liquids and improvements in traditional solvent systems. These advancements aim at efficient acid recovery processes, which are crucial for sustainable chemical production (Sprakel & Schuur, 2019).

Antioxidant and Microbiological Activity of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant and antimicrobial properties. Structurally different carboxylic acids have been studied for their effects on various biological activities. For instance, rosmarinic acid has shown the highest antioxidant activity among studied compounds. This research helps in understanding how the structural differences in carboxylic acids influence their bioactivity, contributing to the development of natural antimicrobial agents and antioxidants (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological Applications

Carboxylic acids, such as lactic acid produced from biomass, serve as precursors for a variety of chemicals through biotechnological routes. These include the production of pyruvic acid, acrylic acid, and lactate ester. The flexibility of carboxylic acids in drug synthesis and their role in producing value-added chemicals highlight their importance in green chemistry and the potential for sustainable industrial processes (Gao et al., 2011).

Properties

IUPAC Name

(2S,5R)-1,5-dimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCGHJSSSKJHU-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 2
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(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,5R)-1,5-Dimethylpyrrolidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.